N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE
Description
This compound features a 1,3-thiazole core substituted at the 5-position with a 4-methoxyphenylmethyl group and a propanamide linker connecting to a 5-(4-methylphenyl)furan-2-yl moiety. The 4-methoxy and 4-methyl substituents on the aromatic rings enhance lipophilicity, which may influence membrane permeability and pharmacokinetic properties. While direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in medicinal chemistry, particularly in antimicrobial or enzyme-modulating contexts .
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-17-3-7-19(8-4-17)23-13-11-21(30-23)12-14-24(28)27-25-26-16-22(31-25)15-18-5-9-20(29-2)10-6-18/h3-11,13,16H,12,14-15H2,1-2H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIOYJDXERYHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the furan ring via a coupling reaction. The final step often includes the formation of the amide bond under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis. Additionally, continuous flow chemistry might be employed to enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiazole and furan rings can be reduced under specific conditions to form saturated heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a methoxybenzaldehyde, while reduction of the thiazole ring can produce a dihydrothiazole derivative.
Scientific Research Applications
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: It might be utilized in the production of specialty chemicals or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs differ primarily in heterocyclic cores, substituents, and linker regions. Key comparisons include:
Key Observations:
Heterocyclic Core Influence: The 1,3-thiazole core in the target compound contrasts with the 1,3,4-oxadiazole in LMM5 . Oxadiazoles, however, are more electron-deficient, favoring charge-transfer interactions. Tetrazole in the fluorophenyl analog acts as a bioisostere for carboxylic acids, offering metabolic stability but differing in hydrogen-bonding capacity compared to the thiazole’s sulfur atom.
Substituent Effects: The 4-methylphenyl group on the target compound’s furan increases lipophilicity compared to the 4-bromophenyl substituent in ’s compound . Bromine’s electronegativity may enhance halogen bonding but reduce solubility.
However, analogs like LMM5 (~508.55 g/mol) may face similar issues. The 4-methoxy group in both the target compound and LMM5 enhances lipophilicity but may reduce metabolic stability due to demethylation risks.
Biological Implications: LMM5 and LMM11 were tested against fungal strains, with fluconazole as a control . The target compound’s thiazole core and methyl substituents could confer distinct antifungal mechanisms, though empirical data are lacking.
Biological Activity
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H24N2O2S
- Molecular Weight : 396.50 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent coupling with the furan moiety. Key steps may include:
- Formation of Thiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Amide Coupling : Introduction of the propanamide group using coupling agents like EDCI.
Anticancer Activity
Research indicates that compounds containing thiazole and furan rings exhibit significant anticancer properties. The presence of electron-donating groups, such as methoxy and methyl, enhances their activity against various cancer cell lines.
Case Studies
- Thiazole Derivatives : A study demonstrated that thiazole derivatives showed promising cytotoxic effects on human glioblastoma U251 cells and human melanoma WM793 cells, with IC50 values ranging from 10 to 30 µM due to structural features similar to those in this compound .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that the combination of methoxy and methyl groups on the phenyl rings significantly contributes to the cytotoxic activity of thiazole-containing compounds .
Antimicrobial Activity
Thiazole derivatives have also been studied for their antimicrobial properties. The unique structure of this compound suggests potential efficacy against bacterial strains.
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, compounds with similar structures have been shown to inhibit glycogen synthase kinase 3β (GSK-3β), which plays a crucial role in cancer progression .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methoxyphenyl Thiazoles | Methoxy group on phenyl ring | Anticancer, Antimicrobial |
| Furan-Thiazole Derivatives | Furan ring attachment | Cytotoxicity against cancer cells |
| Benzamide Derivatives | Amide linkage | Anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
